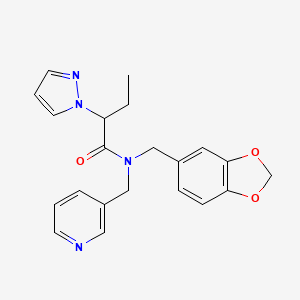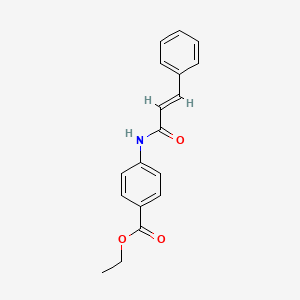
N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. MNBA belongs to the class of compounds known as nitroaromatics, which have been extensively studied for their biological activities. In
Wirkmechanismus
N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide is believed to exert its biological activities by modulating various signaling pathways. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to exhibit various biochemical and physiological effects. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress and cellular damage. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to enhance the levels of neurotransmitters such as acetylcholine, which are involved in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has several advantages and limitations for lab experiments. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide is relatively easy to synthesize and purify, which makes it a suitable compound for experimental studies. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for anticancer therapy. However, N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has poor solubility in water, which limits its use in aqueous solutions. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide also has low bioavailability, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide research. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide can be further studied for its potential therapeutic applications in other fields such as cardiovascular diseases and diabetes. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide can be modified to improve its solubility and bioavailability. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide can be studied in combination with other compounds to enhance its therapeutic efficacy. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide can also be studied for its potential use as a diagnostic tool for various diseases.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide is a promising compound that has gained attention in the scientific community for its potential therapeutic applications. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to exhibit anti-inflammatory, anticancer, and neuroprotective activities. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide research. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide involves the reaction of 2-nitrobenzaldehyde with 4-methoxybenzylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization to obtain pure N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-14-8-6-12(7-9-14)11-17-16(19)10-13-4-2-3-5-15(13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPZUATEHKNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanamide](/img/structure/B5687326.png)
![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)
![N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)
![2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane](/img/structure/B5687349.png)



![3-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5687367.png)
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5687382.png)
![N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5687386.png)
![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)